4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Overview
Description
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .
Mode of Action
As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .
Biochemical Pathways
The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .
Result of Action
The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .
Properties
IUPAC Name |
methyl 4-anilinopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSHHYWRCBCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485922 | |
Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-80-1 | |
Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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